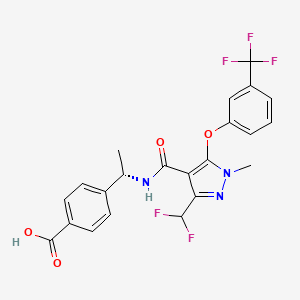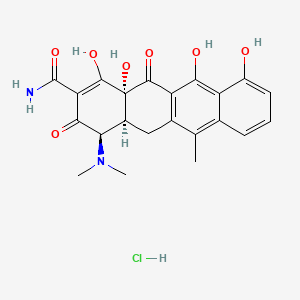
endo-BCN-PEG8-NHS ester
Overview
Description
endo-BCN-PEG8-NHS ester is a monodisperse polyethylene glycol linker containing an N-hydroxysuccinimide ester group and a bicyclo[6.1.0]non-4-yne group. This compound is primarily used in bioconjugation and click chemistry applications. The N-hydroxysuccinimide ester group allows for the labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules. The bicyclo[6.1.0]non-4-yne group can react with azide-tagged biomolecules under copper-free conditions, making it a versatile tool in chemical biology and medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene regulation, and cellular signaling.
Mode of Action
This compound contains an NHS ester group and a BCN group. The NHS ester group can react with the primary amines of proteins and other amine-containing molecules, effectively labeling these targets . On the other hand, the BCN group can react with azide-tagged biomolecules under copper-free conditions . This interaction results in the formation of a stable covalent bond, allowing for the modification of the target molecules.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modification of proteins and other amine-containing molecules. By labeling these targets, this compound can influence various downstream effects, such as altering protein function, modulating gene expression, and affecting cellular signaling pathways .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of proteins and other amine-containing molecules. By labeling these targets, the compound can alter their function, potentially leading to changes in cellular processes and signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-free condition is necessary for the reaction between the BCN group and azide-tagged biomolecules . Additionally, the hydrophilic PEG spacer enhances the compound’s solubility in aqueous media, which could influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
endo-BCN-PEG8-NHS ester plays a significant role in biochemical reactions. It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating a wide range of biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily through its ability to label proteins and other amine-containing molecules . By doing so, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its BCN group. This group can undergo SPAAC with Azide-tagged biomolecules . This reaction allows this compound to bind with these molecules, potentially influencing enzyme activity, gene expression, and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG8-NHS ester typically involves the following steps:
Synthesis of the PEG8 linker: Polyethylene glycol (PEG) of defined length (8 units) is synthesized or purchased.
Attachment of the bicyclo[6.1.0]non-4-yne group: The bicyclo[6.1.0]non-4-yne group is introduced to one end of the PEG chain through a reaction with a suitable precursor.
Introduction of the N-hydroxysuccinimide ester group: The N-hydroxysuccinimide ester group is attached to the other end of the PEG chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Large-scale synthesis of PEG8: Using controlled polymerization techniques.
Efficient coupling reactions: Utilizing automated reactors and high-throughput purification methods.
Quality control: Ensuring the final product meets stringent purity and performance criteria through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG8-NHS ester undergoes several types of chemical reactions:
Substitution reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Cycloaddition reactions: The bicyclo[6.1.0]non-4-yne group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide groups.
Common Reagents and Conditions
Substitution reactions: Typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Cycloaddition reactions: Performed under mild, copper-free conditions, often in aqueous media to facilitate bioconjugation.
Major Products
Amide bond formation: Resulting from the reaction of the N-hydroxysuccinimide ester group with primary amines.
Triazole formation: From the SPAAC reaction between the bicyclo[6.1.0]non-4-yne group and azide-tagged molecules
Scientific Research Applications
endo-BCN-PEG8-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules, enabling studies of protein interactions and cellular processes.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG4-NHS ester: A shorter PEG linker variant with similar functional groups.
exo-BCN-PEG8-NHS ester: An isomer with the exo configuration of the bicyclo[6.1.0]non-4-yne group.
DBCO-PEG8-NHS ester: Contains a dibenzocyclooctyne group instead of the bicyclo[6.1.0]non-4-yne group.
Uniqueness
endo-BCN-PEG8-NHS ester is unique due to its combination of a long PEG linker, which enhances solubility and biocompatibility, and the bicyclo[6.1.0]non-4-yne group, which allows for efficient copper-free click chemistry reactions. This makes it particularly valuable in applications requiring bioconjugation and labeling under mild conditions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)/t28-,29+,30? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGVDZQAWQNHI-BWMKXQIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













